molecular formula C11H10N2O3 B14305816 Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 119694-73-4

Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B14305816
CAS No.: 119694-73-4
M. Wt: 218.21 g/mol
InChI Key: MUVBLPAFMJXUCP-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a pyrrole ring fused to a pyridine ring, making it a part of the pyrrolopyridine family. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne . Subsequent steps may involve cyclization reactions catalyzed by gold or other metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Ethyl 5-carboxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors. The pyrrole and pyridine rings in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups

Properties

CAS No.

119694-73-4

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-4-7-3-8(6-14)12-5-10(7)13-9/h3-6,13H,2H2,1H3

InChI Key

MUVBLPAFMJXUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)C=O

Origin of Product

United States

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